molecular formula C15H15Cl2N3O2S B1397850 [4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester CAS No. 1215081-83-6

[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester

Cat. No.: B1397850
CAS No.: 1215081-83-6
M. Wt: 372.3 g/mol
InChI Key: VQFWSILDAMGQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H15Cl2N3O2S and its molecular weight is 372.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound “[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester” are currently unknown. The compound is a derivative of 4,6-dichloropyrimidine , which is known to have various biological activities . .

Mode of Action

It’s worth noting that pyrimidine derivatives, such as this compound, are often involved in nucleophilic substitution reactions These reactions could potentially lead to changes in the target molecules, affecting their function

Biochemical Pathways

Pyrimidine derivatives have been found to inhibit immune-activated nitric oxide production , suggesting that they may impact immune response pathways.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structural similarity to other pyrimidine derivatives, it may have similar effects, such as inhibiting immune-activated nitric oxide production . .

Properties

IUPAC Name

tert-butyl N-[4-(4,6-dichloropyrimidin-2-yl)sulfanylphenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2S/c1-15(2,3)22-14(21)18-9-4-6-10(7-5-9)23-13-19-11(16)8-12(17)20-13/h4-8H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFWSILDAMGQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)SC2=NC(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester
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[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester
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[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester
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[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester
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[4-(4,6-Dichloropyrimidin-2-ylsulfanyl)phenyl]carbamic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.